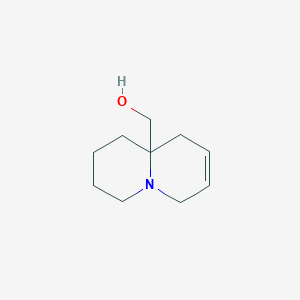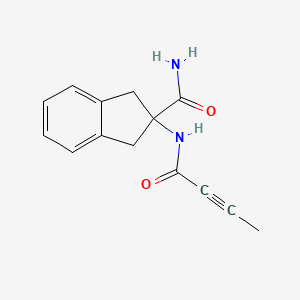![molecular formula C16H17ClFNO B2938658 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2-chloro-6-fluorophenyl)propan-1-one CAS No. 1797875-03-6](/img/structure/B2938658.png)
1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2-chloro-6-fluorophenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2-chloro-6-fluorophenyl)propan-1-one is a sophisticated organic compound commonly employed in scientific research for its distinctive chemical structure and diverse reactivity. The molecule comprises a bicyclic octane system with nitrogen substitution and a chloro-fluoro-phenyl group, making it a subject of interest in various scientific disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1R,5S)-8-azabicyclo[321]oct-2-en-8-yl)-3-(2-chloro-6-fluorophenyl)propan-1-one generally involves multiple steps, starting from commercially available precursors
Step 1: : The azabicyclo-octane core is synthesized via a Mannich reaction involving formaldehyde, a primary amine, and a carbonyl compound.
Step 2: : Introduction of the chloro and fluoro substituents to the phenyl ring is achieved through electrophilic aromatic substitution.
Step 3: : The two fragments are coupled using a catalytic hydrogenation process to afford the final compound.
Industrial Production Methods
For industrial-scale production, optimization of reaction conditions such as temperature, pressure, and catalyst efficiency is critical. Catalytic processes often employ metal catalysts like palladium or platinum on carbon to ensure high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2-chloro-6-fluorophenyl)propan-1-one undergoes several types of reactions:
Oxidation: : Catalyzed by oxidizing agents such as potassium permanganate, resulting in the formation of ketones or carboxylic acids.
Reduction: : Using reducing agents like lithium aluminium hydride, leading to alcohol derivatives.
Substitution: : Electrophilic or nucleophilic substitution reactions facilitate functional group transformations.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in an acidic medium.
Reduction: : Lithium aluminium hydride or sodium borohydride in ether.
Substitution: : Halogenating agents or nucleophiles such as hydroxide ions.
Major Products
The major products from these reactions include ketones, alcohols, and substituted derivatives, each varying based on the conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound is a valuable intermediate in organic synthesis due to its unique bicyclic structure, which offers diverse reactive sites for chemical transformations.
Biology
It serves as a building block in the synthesis of bioactive molecules, particularly in the development of enzyme inhibitors and receptor agonists/antagonists.
Medicine
In medicinal chemistry, derivatives of this compound are studied for their potential therapeutic properties, including anti-inflammatory and analgesic activities.
Industry
Industrially, this compound finds applications in the manufacture of specialty chemicals and materials with specific physicochemical properties.
Wirkmechanismus
The precise mechanism of action of 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2-chloro-6-fluorophenyl)propan-1-one depends on its specific use. Generally, it interacts with molecular targets such as enzymes or receptors, modulating their activity through competitive or non-competitive binding.
Vergleich Mit ähnlichen Verbindungen
Comparison
1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2-chloro-6-fluorophenyl)propan-1-one stands out due to its unique azabicyclo-octane core, which is less common in similar compounds, enhancing its reactivity and versatility in synthetic applications.
Similar Compounds
Tropane derivatives
Bicyclic amine compounds
Chlorofluoroaromatic compounds
Each of these related compounds shares structural similarities but varies in their chemical reactivity and applications, highlighting the distinctiveness of the compound .
Eigenschaften
IUPAC Name |
1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2-chloro-6-fluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClFNO/c17-14-5-2-6-15(18)13(14)9-10-16(20)19-11-3-1-4-12(19)8-7-11/h1-3,5-6,11-12H,4,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDSITXZEQEKDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2C(=O)CCC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
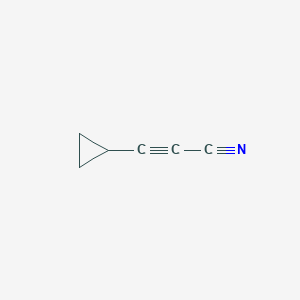
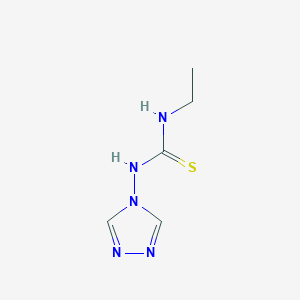
![methyl 5-[(1-benzylpiperidin-4-yl)sulfamoyl]-3-ethyl-1H-pyrazole-4-carboxylate](/img/structure/B2938578.png)
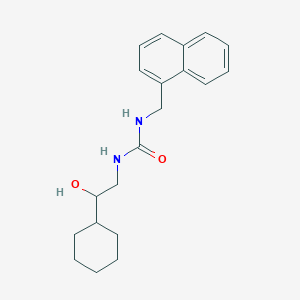
![[(2-Bromoethoxy)methyl]cyclobutane](/img/structure/B2938583.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2938584.png)
![2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-5-(PYRROLIDIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE](/img/structure/B2938585.png)
![3-(naphthalen-1-yl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]propan-1-one](/img/structure/B2938589.png)
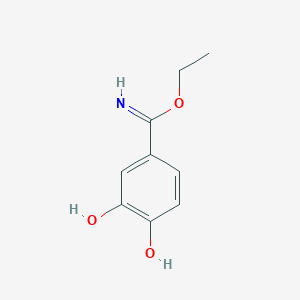
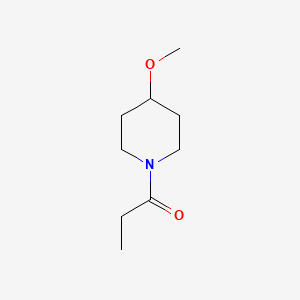
![2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-nitrobenzonitrile](/img/structure/B2938592.png)
![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2938595.png)
